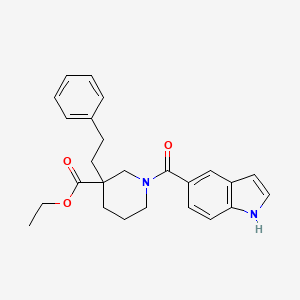![molecular formula C22H38N4O B6050992 N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1,2-oxazol-3-ylmethyl)-2-piperidin-1-ylethanamine](/img/structure/B6050992.png)
N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1,2-oxazol-3-ylmethyl)-2-piperidin-1-ylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1,2-oxazol-3-ylmethyl)-2-piperidin-1-ylethanamine is a complex organic compound that features a unique combination of piperidine, oxazole, and cyclopentane moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1,2-oxazol-3-ylmethyl)-2-piperidin-1-ylethanamine typically involves multiple steps, starting with the preparation of the individual components. The piperidine and oxazole rings are synthesized separately and then coupled together using a series of reactions. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1,2-oxazol-3-ylmethyl)-2-piperidin-1-ylethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an amine or alkane.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in studies of receptor binding and signal transduction.
Medicine: It could be investigated for its potential therapeutic effects, such as acting as an analgesic or anti-inflammatory agent.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1,2-oxazol-3-ylmethyl)-2-piperidin-1-ylethanamine exerts its effects is likely related to its ability to interact with specific molecular targets, such as receptors or enzymes. The piperidine and oxazole rings may facilitate binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1-cyclopentylpiperidin-3-yl)methyl]-3-(2-methyl-1H-imidazol-1-yl)-N-[2-(1-piperidinyl)ethyl]propanamide
- 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
Uniqueness
N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1,2-oxazol-3-ylmethyl)-2-piperidin-1-ylethanamine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Propriétés
IUPAC Name |
N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(1,2-oxazol-3-ylmethyl)-2-piperidin-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N4O/c1-4-11-24(12-5-1)14-15-25(19-21-10-16-27-23-21)17-20-7-6-13-26(18-20)22-8-2-3-9-22/h10,16,20,22H,1-9,11-15,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDYBCOLPYCNEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN(CC2CCCN(C2)C3CCCC3)CC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(diethylamino)-3-[2-methoxy-5-({methyl[(3-methyl-4-pyridinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6050910.png)

![[2-(2-Methoxyethyl)-1,3-benzoxazol-6-yl]-[2-(1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6050933.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-3-nitrobenzenesulfonohydrazide](/img/structure/B6050941.png)
![1-(SEC-BUTYL)-7-CYCLOPROPYL-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID](/img/structure/B6050953.png)

![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B6050974.png)
![2-bromo-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B6050975.png)
![4-(acetylamino)-N-{4-[(acetylamino)sulfonyl]phenyl}benzamide](/img/structure/B6050979.png)
![ethyl 4-[2-(2-chlorobenzyl)-4-morpholinyl]-1-piperidinecarboxylate](/img/structure/B6050985.png)
![2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6050989.png)
![2-phenyl-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6050996.png)
![N-cyclopropyl-2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide](/img/structure/B6051004.png)
![{1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6051012.png)
